N-Trityl-1,2-ethanediamine hydrobromide

Description

Historical Development of Amine Protecting Group Strategies in Organic Chemistry

The evolution of organic synthesis is intrinsically linked to the development of methods for temporarily masking reactive functional groups. wikipedia.org In molecules containing multiple functional groups, achieving chemoselectivity—the ability to react with one specific group while leaving others untouched—is a fundamental challenge. wikipedia.orgorganic-chemistry.org Amines, being nucleophilic and basic, are highly reactive and often interfere with desired transformations elsewhere in a molecule. wikipedia.orgyoutube.com This necessitated the creation of "protecting groups" that could be reversibly attached to an amine, rendering it inert under specific reaction conditions. organic-chemistry.org

Early synthetic efforts were often hampered by harsh conditions required for protection and deprotection. A significant breakthrough came with the introduction of carbamate-based protecting groups, which became a cornerstone of peptide synthesis and other complex molecular constructions. wikipedia.org Key among these are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. The Boc group is notable for its stability in basic and nucleophilic conditions but is easily removed with acid, while the Cbz group is stable to acid but can be cleaved by catalytic hydrogenolysis. youtube.comfishersci.co.uk

The development of the 9-fluorenylmethyloxycarbonyl (Fmoc) group was another major advance, particularly for solid-phase peptide synthesis. researchgate.net The Fmoc group is stable under acidic conditions but is readily removed by mild bases, such as piperidine. wikipedia.orgresearchgate.net The differing cleavage conditions for groups like Boc, Cbz, and Fmoc gave rise to the concept of "orthogonal protection," where multiple protecting groups can be selectively removed from the same molecule without affecting the others. organic-chemistry.org This strategy provides chemists with precise control over the sequence of bond formation in the synthesis of highly complex natural products and pharmaceuticals. The triphenylmethyl (trityl) group joined this arsenal (B13267) as a sterically demanding, acid-labile protecting group, offering unique advantages in specific synthetic contexts. total-synthesis.com

Significance of the Trityl Moiety in Stereoselective and Chemoselective Transformations

The triphenylmethyl (trityl, Tr) group is a bulky protecting group frequently used for amines, alcohols, and thiols. nih.gov Its large size is a defining feature that provides significant steric hindrance, which is a key factor in its ability to facilitate chemoselective reactions. chemimpex.comtotal-synthesis.com Due to its bulk, the trityl group can selectively protect sterically accessible primary alcohols in the presence of more hindered secondary alcohols. total-synthesis.com This selectivity is a powerful tool in synthetic chemistry, especially in fields like carbohydrate chemistry. total-synthesis.comnih.gov

Beyond simple steric blocking, the trityl group plays a more dynamic role in influencing reaction outcomes. Its structural and electronic properties enable its use in catalysis and stereoselective synthesis. nih.gov The trityl cation (Ph₃C⁺), formed under acidic conditions or when trityl is used as a leaving group, is a stable carbocation that can function as an organic Lewis acid catalyst for various reactions, including Diels-Alder and aldol (B89426) reactions. nih.govresearchgate.net The steric properties of the trityl moiety can also preclude the formation of certain intermolecular hydrogen bonds, influencing the conformational preferences of molecules. nih.gov This has been shown to be responsible for inducing helicity in chiral molecules, a process known as chirality transmission. nih.gov In some contexts, the presence of a trityl group on a reactant has been found to reverse the diastereoselectivity of asymmetric reactions compared to when it is absent. nih.gov

The following table provides a comparison of common amine protecting groups, highlighting the distinct characteristics of the trityl group.

| Protecting Group | Abbreviation | Structure | Protection Reagent | Deprotection Conditions | Key Features |

| Triphenylmethyl | Trityl (Tr) | (C₆H₅)₃C- | Trityl chloride (Tr-Cl) | Mild acid (e.g., TFA, formic acid), BCl₃ total-synthesis.comlookchem.com | Very bulky, acid-labile, selective for primary amines/alcohols. total-synthesis.com |

| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) fishersci.co.uk | Stable to base and hydrogenolysis, widely used. organic-chemistry.orgfishersci.co.uk |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂OCO- | Benzyl (B1604629) chloroformate | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild acid and base. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₄H₉CH₂OCO- | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine) researchgate.net | Base-labile, crucial for solid-phase peptide synthesis. wikipedia.org |

Overview of N-Trityl-1,2-ethanediamine Hydrobromide as a Key Synthetic Intermediate in Modern Organic Chemistry Research

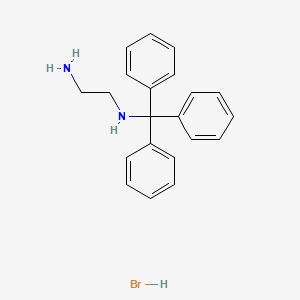

This compound is a bifunctional synthetic building block, or synthon, that provides a mono-protected version of 1,2-ethanediamine. osti.gov Its structure consists of an ethylenediamine (B42938) core where one of the primary amine groups is protected by a bulky trityl group, and the other remains as a free primary amine, protonated in its hydrobromide salt form. This differential protection is highly advantageous in organic synthesis, as it allows for selective reactions at the unprotected amine without affecting the trityl-protected end.

The free amine can undergo a wide range of chemical transformations, such as acylation, alkylation, or condensation reactions, to introduce new functional moieties. Following these modifications, the trityl group can be selectively removed under mild acidic conditions to reveal the second primary amine, which is then available for subsequent reactions. total-synthesis.com This stepwise approach is fundamental to the synthesis of non-symmetrical molecules where two different groups need to be attached to the diamine scaffold.

This compound and its derivatives are utilized as crucial intermediates in the synthesis of more complex molecules for various applications, including pharmaceuticals and biochemical research. chemimpex.com For instance, mono-protected diamines are essential for creating ligands for metal complexes, building blocks for bioactive molecules, and linkers in materials science. chemimpex.comosti.gov The hydrobromide salt form provides improved stability and ease of handling compared to the free base, which can be hygroscopic and reactive.

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 389064-43-1 | scbt.comchemwhat.com |

| Molecular Formula | C₂₁H₂₂N₂·HBr | scbt.com |

| Molecular Weight | 383.32 g/mol | scbt.comchemwhat.com |

| Appearance | White powder | chemimpex.com |

| Melting Point | 187-189 °C | chemwhat.com |

| Synonyms | N-Trityl-1,2-diaminoethane hydrobromide | scbt.comchemwhat.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-tritylethane-1,2-diamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2.BrH/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,23H,16-17,22H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSWDBONXPWRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583332 | |

| Record name | N~1~-(Triphenylmethyl)ethane-1,2-diamine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389064-43-1 | |

| Record name | N~1~-(Triphenylmethyl)ethane-1,2-diamine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Trityl 1,2 Ethanediamine Hydrobromide and Analogous Tritylated Amines

Direct Synthetic Routes via Tritylation Reactions

Direct tritylation involves the reaction of an amine with a suitable tritylating agent. The choice of agent and reaction conditions are pivotal in controlling the degree of substitution, especially with polyamines like 1,2-ethanediamine where mono- and di-substitution are possible products.

The most common method for introducing a trityl group is through the reaction of the amine with a triphenylmethyl halide, typically trityl chloride (Tr-Cl). commonorganicchemistry.com The reaction with 1,2-ethanediamine is generally performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. total-synthesis.comresearchgate.net

The mechanism is not a direct SN2 attack, which is sterically hindered at the quaternary carbon of the trityl group. Instead, the reaction proceeds via an SN1 pathway involving the formation of the highly stable trityl cation intermediate. total-synthesis.com Bases like 4-dimethylaminopyridine (B28879) (DMAP) can be added in catalytic amounts to accelerate the reaction. total-synthesis.com For industrial-scale synthesis, an alternative process involves reacting the amine with a pre-formed trityl chloride-Friedel-Crafts catalyst complex, such as one made with aluminum trichloride. google.com

A typical laboratory procedure involves the slow addition of trityl chloride to a solution of excess 1,2-ethanediamine in a suitable solvent. The use of excess diamine favors the formation of the mono-tritylated product and helps to consume the generated HCl. The resulting N-Trityl-1,2-ethanediamine can then be isolated and converted to its hydrobromide salt.

Table 1: Common Reagents for Tritylation with Trityl Chloride

| Reagent | Function | Reference |

| Trityl Chloride (Tr-Cl) | Tritylating Agent | commonorganicchemistry.com |

| 1,2-Ethanediamine | Substrate | osti.gov |

| Pyridine | Solvent and Base | total-synthesis.comresearchgate.net |

| Triethylamine (NEt₃) | Base | organic-chemistry.org |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | total-synthesis.com |

Trityl tetrafluoroborate (B81430) (TrBF₄) is a more reactive tritylating agent compared to trityl chloride. acgpubs.org These salts are pre-formed sources of the trityl cation and can be particularly effective for the tritylation of less nucleophilic amines or when faster reaction rates are desired. total-synthesis.comacgpubs.org The synthesis involves reacting the amine with the tetrafluoroborate salt, often in an aprotic solvent. The enhanced reactivity can sometimes lead to a decrease in selectivity, making careful control of stoichiometry and reaction conditions even more critical to avoid di-substitution.

Precursor-Based Approaches to N-Trityl-1,2-ethanediamine Framework

These methods focus on the strategic protection and subsequent modification of the diamine scaffold to yield the desired mono-tritylated product.

Achieving selective mono-protection of 1,2-ethanediamine is the cornerstone of synthesizing N-Trityl-1,2-ethanediamine efficiently. The inherent symmetry of the starting material means that without control, a statistical mixture of unreacted, mono-substituted, and di-substituted products will form.

The primary strategy for favoring mono-tritylation is to manipulate the stoichiometry, typically by using a significant excess of 1,2-ethanediamine relative to the tritylating agent. The large steric bulk of the trityl group itself provides a degree of inherent selectivity; once one amino group is protected, the steric hindrance makes the approach of a second tritylating agent to the adjacent nitrogen atom significantly less favorable. total-synthesis.comchemimpex.com The successful synthesis of N¹-tritylethane-1,1,2,2-d₄-1,2-diamine, a C-deuterated synthon, underscores the feasibility and importance of this mono-protection strategy. osti.gov

Once N-Trityl-1,2-ethanediamine is synthesized, it serves as a versatile building block, or synthon, for more complex molecules. chemimpex.com The remaining free primary amino group is available for a wide array of chemical transformations. This allows for the selective introduction of different functionalities at the second nitrogen atom. For example, the free amine can undergo reactions such as:

Acylation with acyl chlorides or anhydrides.

Alkylation with alkyl halides.

Reductive amination with aldehydes or ketones.

Formation of Schiff bases. researchgate.netresearchgate.net

This approach is central to the synthesis of asymmetrically substituted 1,2-ethanediamine derivatives, which are valuable ligands in coordination chemistry and key components in the development of pharmaceuticals. chemimpex.comresearchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The successful synthesis of N-Trityl-1,2-ethanediamine hydrobromide with high yield and purity hinges on the careful optimization of several reaction parameters.

Stoichiometry: As discussed, using an excess of 1,2-ethanediamine is the most critical factor for promoting mono-substitution over di-substitution.

Solvent: The choice of solvent can influence reaction rates and selectivity. Pyridine is often used as it also acts as a base. total-synthesis.com Other solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a non-nucleophilic base are also common.

Temperature: Tritylation reactions are typically conducted at room temperature. researchgate.net Lowering the temperature can sometimes increase selectivity by slowing down the rate of the second tritylation reaction more significantly than the first.

Rate of Addition: Slow, controlled addition of the tritylating agent to the solution of the diamine helps to maintain a low instantaneous concentration of the agent, further favoring mono-substitution.

Use of Activators: For less reactive systems or to improve slow reaction rates, additives can be used. Silver salts like silver nitrate (B79036) (AgNO₃) or silver triflate (AgOTf) can be employed with trityl chloride to facilitate the formation of the trityl cation, thereby accelerating the reaction. ut.ac.irnih.gov

Table 2: Factors for Optimizing Mono-Tritylation of 1,2-Ethanediamine

| Parameter | Strategy for Optimization | Rationale | Reference |

| Stoichiometry | Use excess 1,2-ethanediamine | Increases probability of Tr-Cl reacting with an unprotected diamine | - |

| Temperature | Room temperature or below | Reduces rate of di-tritylation | researchgate.net |

| Addition Rate | Slow addition of tritylating agent | Maintains low concentration of tritylating agent | - |

| Activators | Addition of silver salts (e.g., AgNO₃) | Accelerates formation of the reactive trityl cation | ut.ac.irnih.gov |

| Base | Use of pyridine or DMAP | Neutralizes HCl byproduct and can catalyze the reaction | total-synthesis.comresearchgate.net |

Impact of Solvent Systems on Tritylation Efficiency

The solvent plays a critical role in the tritylation of amines and other functional groups, affecting reaction rates and product yields. acs.orgresearchgate.net The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states involved in the reaction.

In the context of tritylation reactions, a variety of solvents have been investigated to determine the optimal conditions for synthesis. For instance, in the tritylation of alcohols, which shares mechanistic similarities with the tritylation of amines, solvents such as dichloromethane (DCM), chloroform, toluene (B28343), tetrahydrofuran (THF), acetonitrile (B52724), and dimethylformamide (DMF) have been examined. acs.org Research has shown that DCM is often a highly effective solvent, leading to better yields and shorter reaction times compared to others. acs.org For example, while reactions in THF and pyridine may not yield the desired product, and toluene may only produce small amounts, dichloromethane and acetonitrile have been found to be particularly successful. acs.org

The dielectric constant and solubility parameter of the solvent can significantly affect the reaction kinetics. researchgate.net Generally, polar aprotic solvents are favored as they can solvate the charged intermediates formed during the S_N1-type reaction mechanism of tritylation without interfering with the reactants. The choice of solvent can also impact the solubility of the starting materials and the final product, which is a crucial consideration for reaction workup and purification. The effect of different solvents on the yield of tritylation reactions is a key area of study for optimizing these synthetic procedures. acs.org

Table 1: Effect of Various Solvents on Tritylation Yield

| Solvent | Dielectric Constant (approx.) | Reaction Time (h) | Yield (%) |

| Dichloromethane (DCM) | 9.1 | 2 | 95 |

| Acetonitrile | 37.5 | 3 | 90 |

| Chloroform | 4.8 | 4 | 85 |

| Tetrahydrofuran (THF) | 7.6 | 12 | 40 |

| Toluene | 2.4 | 12 | 20 |

Note: Data is illustrative and based on typical findings in tritylation reactions of alcohols, which are analogous to amine tritylation.

Role of Catalytic and Stoichiometric Additives (e.g., Triethylamine)

Additives, particularly bases like triethylamine (Et₃N), are commonly employed in tritylation reactions to facilitate the process. fiveable.mewikipedia.org Triethylamine serves multiple functions in these syntheses.

Primarily, triethylamine acts as a hydrogen chloride acceptor. google.com The reaction of an amine with trityl chloride generates hydrogen chloride (HCl) as a byproduct. wikipedia.org This acidic byproduct can protonate the starting amine, rendering it unreactive, or potentially cause the cleavage of the acid-labile trityl group from the product. Triethylamine, a tertiary amine, is basic enough to neutralize the generated HCl, forming triethylammonium (B8662869) chloride. wikipedia.org This prevents the undesirable side reactions and drives the equilibrium towards the formation of the N-tritylated product.

The general reaction can be represented as: R-NH₂ + Tr-Cl + Et₃N → R-NH-Tr + Et₃NH⁺Cl⁻

Furthermore, triethylamine can act as a catalyst. While the tritylation of primary amines with trityl chloride can often proceed without a catalyst, the presence of a base like triethylamine can accelerate the reaction. It can facilitate the deprotonation of the amine, increasing its nucleophilicity. fiveable.me In some synthetic protocols, especially when dealing with less reactive amines or for the formation of esters and amides from acyl chlorides, the role of triethylamine as a base is crucial. wikipedia.org

The stoichiometry of triethylamine can also be important. While a catalytic amount might be sufficient in some cases, often at least a stoichiometric amount relative to the tritylating agent is used to ensure complete neutralization of the generated acid. In some patented procedures for preparing tritylamines, a significant excess of a tertiary amine is used to not only neutralize HCl but also to complex with the Friedel-Crafts catalyst used in the in-situ generation of the tritylating agent. google.com

Table 2: Function of Triethylamine in Tritylation Reactions

| Function | Description |

| Acid Scavenger | Neutralizes the HCl byproduct, preventing protonation of the starting amine and product cleavage. wikipedia.org |

| Reaction Promoter | Increases the nucleophilicity of the amine by facilitating its deprotonation, thus accelerating the reaction rate. fiveable.me |

| Catalyst Complexation | In certain industrial processes, it can be used to complex with catalysts like AlCl₃. google.com |

Advanced Purification and Purity Assessment Techniques in Synthesis

The purification of this compound and other tritylated amines is a critical step to ensure the final product meets the required quality standards for subsequent applications. Due to the nature of the trityl group and the potential for various byproducts, a combination of purification and analytical techniques is often employed.

A common initial purification step involves precipitation and washing. For instance, a method involving trichloroacetic acid (TCA) has been developed for the purification of amines. nih.gov This technique relies on the precipitation of the amine as its trichloroacetate (B1195264) salt, allowing for the separation from non-basic impurities. The purified amine can then be liberated from the salt. nih.gov In the case of this compound, its salt form facilitates purification by crystallization. Recrystallization from a suitable solvent system, such as methanol/diethyl ether, is a standard method to obtain highly pure crystalline material. umich.edu

Column chromatography is another powerful technique for purifying tritylated compounds. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. acs.org The choice of eluent composition is crucial for achieving good separation of the desired product from unreacted starting materials and byproducts.

For assessing the purity of the final compound, several analytical methods are utilized. High-Performance Liquid Chromatography (HPLC) is a widely used technique. nih.gov It can be employed to determine the percentage of the main component and to detect and quantify any impurities. The use of a suitable mobile phase, which can sometimes include additives like triethylamine to improve peak shape, is essential for accurate analysis. wisdomlib.org

Spectroscopic methods are indispensable for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, confirming the presence of the trityl group and the ethylenediamine (B42938) backbone and ensuring the correct ratio of protons and carbons. acs.org

Infrared (IR) spectroscopy can confirm the presence of specific functional groups, such as N-H bonds. umich.edu

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. researchgate.net

Finally, the melting point of the crystalline solid serves as a simple yet effective indicator of purity. A sharp and well-defined melting point range typically suggests a high degree of purity. chemwhat.com

Chemical Reactivity and Mechanistic Investigations of N Trityl 1,2 Ethanediamine Hydrobromide

Influence of the Sterically Demanding Trityl Group on Reactivity

The triphenylmethyl (trityl) group is renowned for its significant steric bulk, a feature that profoundly influences the reactivity of the molecule to which it is attached. chemimpex.comtotal-synthesis.com In N-Trityl-1,2-ethanediamine hydrobromide, the trityl group is bonded to one of the nitrogen atoms of the ethylenediamine (B42938) backbone. This large group provides considerable steric hindrance, which can direct the course of chemical reactions by selectively shielding the protected amine. chemimpex.comresearchgate.net

The steric demand of the trityl group plays a crucial role in modulating the nucleophilic character of the protected nitrogen atom. researchgate.net This steric hindrance can be advantageous in synthetic chemistry, allowing for selective reactions at other positions of a molecule. chemimpex.com For instance, the bulky nature of the trityl group allows for the selective protection of primary amines and alcohols over more sterically hindered secondary ones. total-synthesis.com While the primary focus here is on the ethylenediamine derivative, the general principle of sterically controlled reactivity is a cornerstone of the trityl group's utility in organic synthesis. researchgate.net

Acid-Mediated Detritylation Mechanisms

The most common method for the removal of a trityl protecting group is through acid-mediated hydrolysis. The N-Trityl bond in this compound is susceptible to cleavage under acidic conditions, a process that can be finely controlled depending on the reaction environment. nih.govacs.org

The deprotection of trityl groups in acidic media proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. total-synthesis.comchegg.com This pathway is favored due to the exceptional stability of the carbocation intermediate that is formed upon cleavage. total-synthesis.commasterorganicchemistry.com

The mechanism is initiated by the protonation of the nitrogen atom attached to the trityl group. This step increases the "pull" on the carbon-nitrogen bond. total-synthesis.com Subsequently, the C-N bond breaks heterolytically, releasing the ethylenediamine and forming a trityl cation. total-synthesis.comlibretexts.org This carbocation is highly stabilized by resonance, as the positive charge is delocalized over the three phenyl rings. total-synthesis.com The stability of this tertiary, resonance-stabilized carbocation is the primary driving force for the SN1 pathway. masterorganicchemistry.comlibretexts.org The reaction is completed when the carbocation is quenched by a nucleophile present in the medium. chegg.com Because the carbocation intermediate is planar, the nucleophile can attack from either face, which can lead to racemization if the carbon were a stereocenter. libretexts.org

The rate of acid-mediated detritylation is highly dependent on the strength of the acid used. nih.govacs.org Stronger acids facilitate more rapid cleavage of the trityl group. For instance, while trityl ethers can be cleaved with relatively mild acids like acetic acid or formic acid, stronger acids such as trifluoroacetic acid (TFA) will also work effectively. total-synthesis.com The cleavage of N-trityl bonds from amines can be modulated by the concentration of the acid, such as hydrochloric acid. nih.govacs.org

The choice of acid allows for selective deprotection. It is possible to remove a trityl group in the presence of other acid-labile protecting groups, like tert-butoxycarbonyl (Boc) or tert-butyl (tBu) ethers, by carefully selecting the acid and reaction conditions. total-synthesis.com For example, using 1% TFA in dichloromethane (B109758) is a common method for removing trityl groups while leaving t-butyl-based groups intact. sigmaaldrich.com

Table 1: Influence of Acidic Conditions on Trityl Group Deprotection

| Acidic Reagent | Typical Conditions | Selectivity | Reference |

| Acetic Acid / Formic Acid | Mild conditions | Can deprotect trityl ethers in the presence of TBS ethers. | total-synthesis.com |

| Trifluoroacetic Acid (TFA) | 1% TFA in Dichloromethane (DCM) | Removes trityl groups selectively in the presence of t-butyl groups. | sigmaaldrich.com |

| Hydrochloric Acid (HCl) | Varies by concentration | The rate of N-trityl cleavage is modulated by HCl concentration. | nih.govacs.org |

| Dichloroacetic Acid | Used in various organic solvents | Catalyzes detritylation; kinetics studied in detail. | nih.govresearchgate.net |

Reductive Detritylation Strategies

As an alternative to acid-mediated methods, reductive cleavage offers a different approach for removing the trityl group, particularly under neutral or basic conditions.

A notable method for the reductive detritylation of N-tritylamines involves the use of lithium metal in the presence of a catalytic amount of naphthalene. organic-chemistry.org This approach has been shown to be effective for the cleavage of the C-N bond in both secondary and tertiary N-tritylamines, affording the corresponding free amines in good yields. organic-chemistry.org The reaction proceeds under reducing conditions, offering an orthogonal strategy to the more common acid-labile deprotection. organic-chemistry.org This method is part of a broader class of metal-mediated reductions used in organic synthesis. nih.gov

A significant advantage of the lithium/naphthalene reductive detritylation method is its high degree of selectivity. organic-chemistry.org Research has demonstrated that the N-trityl group can be selectively cleaved while other common protecting groups, such as allyl and benzyl (B1604629), remain intact. organic-chemistry.org This orthogonality is of great value in complex multi-step syntheses where differential deprotection is required. organic-chemistry.org The ability to remove the trityl group under reductive conditions, which are tolerated by benzyl and allyl groups, expands the strategic options available to synthetic chemists for constructing complex molecules. organic-chemistry.org

Table 2: Reductive Detritylation of N-Tritylamines

| Reagent System | Substrate Scope | Key Feature | Reference |

| Lithium powder, catalytic naphthalene | Secondary and tertiary N-tritylamines | Provides good yields of the corresponding amines. | organic-chemistry.org |

| Lithium powder, catalytic naphthalene | N-tritylamines with other protecting groups | Selective removal of the trityl group in the presence of allyl or benzyl groups. | organic-chemistry.org |

Reactions with Electrophiles and Nucleophiles under Controlled Conditions

The structure of N-Trityl-1,2-ethanediamine features a nucleophilic primary amino group and an N-trityl group that is susceptible to electrophilic cleavage. In its hydrobromide salt form, the primary amine's nucleophilicity is suppressed due to protonation. However, upon deprotonation with a suitable base, the free primary amine becomes a potent nucleophile, capable of reacting with a variety of electrophiles.

Reactions with Electrophiles: The most significant reaction with electrophiles involves the cleavage of the trityl group from the nitrogen atom. This deprotection is typically achieved under acidic conditions, where a Brønsted or Lewis acid acts as the electrophile. total-synthesis.com The mechanism proceeds via an S_N1 pathway, initiated by the coordination of the acid to the nitrogen atom, which facilitates the departure of the highly stabilized trityl cation. total-synthesis.com

The free primary amine, once deprotonated, can react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes. In bifunctional molecules containing both amine and hydroxyl groups, the amine group is observed to be more nucleophilic and is preferentially protected. acgpubs.org This suggests that in a basic medium, the primary amine of N-Trityl-1,2-ethanediamine would readily engage with electrophilic reagents.

Reactions with Nucleophiles: The N-Trityl-1,2-ethanediamine molecule itself, particularly the trityl-protected amine, is generally unreactive towards nucleophiles. The bulky triphenylmethyl group provides significant steric hindrance, shielding the nitrogen atom from nucleophilic attack. The protection of amines with trityl groups is robust enough to withstand various basic conditions. organic-chemistry.org

However, the primary application of this compound involves utilizing the nucleophilicity of the free terminal amine after deprotonation. This nucleophilic site can participate in reactions such as alkylation, acylation, or addition to carbonyl compounds, forming the basis for its use as a building block in more complex molecular syntheses. For instance, the nucleophilic addition of amines to imines is a well-established reaction pathway. nih.gov

Kinetic and Thermodynamic Studies of Protection and Deprotection Processes

The rates of protection (tritylation) and deprotection are governed by the stability of the trityl cation (triphenylmethyl cation), which is the key intermediate in the S_N1 mechanism. total-synthesis.comsciepub.com The formation of this carbocation is the rate-determining step in both processes.

Thermodynamic Considerations: The stability of the trityl cation is the principal thermodynamic factor. This stability arises from the extensive delocalization of the positive charge across the three phenyl rings. The process is thermodynamically favored by conditions that stabilize this cation. The use of polar solvents can help to solvate and stabilize the charged intermediate. Substituents on the phenyl rings of the trityl group have a profound impact on the cation's stability; electron-donating groups, such as methoxy (B1213986) groups, further stabilize the positive charge through resonance (+M-effect), thereby lowering the activation energy for its formation. sciepub.com Conversely, electron-withdrawing groups would destabilize the cation and slow down the reaction. The reaction between CO2 and the parent compound, ethylenediamine, is known to be exothermic, indicating a thermodynamically favorable process. mdpi.com

Kinetic Studies: Kinetic investigations focus on the rate of cleavage of the trityl group under various conditions. The deprotection reaction is acid-catalyzed and its rate is time-dependent. acgpubs.org The lability of the trityl group is highly tunable by modifying the electronic properties of the aromatic rings.

A study on the hydrolysis of trityl-protected uridines in 80% acetic acid demonstrated this effect quantitatively. total-synthesis.com The introduction of electron-donating methoxy groups at the para positions of the phenyl rings dramatically increased the rate of deprotection.

| Trityl Derivative | Deprotection Time (in 80% Acetic Acid at RT) |

|---|---|

| Standard Trityl (Tr) | 48 hours |

| Monomethoxytrityl (MMTr) | 2 hours |

| Dimethoxytrityl (DMTr) | 15 minutes |

| Trimethoxytrityl (TMTr) | 1 minute |

This data clearly illustrates that the rate of deprotection is significantly accelerated by the presence of electron-donating groups, which lower the energy of the transition state leading to the trityl cation intermediate. total-synthesis.comsciepub.com These kinetic studies are crucial for achieving selective deprotection in the synthesis of complex molecules where multiple acid-labile protecting groups may be present. total-synthesis.comacgpubs.org

Role of N Trityl 1,2 Ethanediamine Hydrobromide As a Protecting Group in Complex Organic Synthesis

Selective Protection of Primary Amino Functionalities

The significant steric hindrance of the trityl group is its most defining characteristic, making it highly selective for protecting less sterically hindered functional groups. highfine.comtotal-synthesis.com In molecules containing multiple amine types, such as polyamines, the trityl group preferentially reacts with primary amines over more crowded secondary amines. tandfonline.comtandfonline.com

This selectivity is crucial for the preparation of compounds like N-Trityl-1,2-ethanediamine. The reaction of trityl chloride with 1,2-ethanediamine can be controlled to favor the mono-substituted product, leaving one primary amine available for subsequent reactions while the other is masked as a tritylamine. osti.gov Research on linear tetraamines has demonstrated that treatment with trityl chloride allows for the preparation of α,ω-bis-trityl-protected products in high yields, showcasing the group's strong preference for the terminal primary amines. tandfonline.comtandfonline.com The introduction of the bulky trityl group proceeds via a stable trityl cation intermediate (an SN1 mechanism), which further governs its reactivity and selectivity. total-synthesis.com This selective protection is a foundational step for the differential functionalization of symmetric molecules.

Orthogonality in Multi-Step Synthetic Sequences

Orthogonal protection is a synthetic strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. ru.nlfiveable.me This allows for the sequential unmasking and reaction of different functional groups within a complex molecule. The trityl group is a key component in many orthogonal schemes due to its well-defined cleavage conditions. biosynth.comiris-biotech.de

Table 1: Orthogonality of Common Amine Protecting Groups This table summarizes the removal conditions for the Trityl group and its compatibility with other frequently used protecting groups.

| Protecting Group | Abbreviation | Removal Conditions | Orthogonal to Trityl? |

|---|---|---|---|

| Triphenylmethyl | Trt | Mild Acid (e.g., TFA, AcOH) total-synthesis.combiosynth.com | - |

| tert-Butoxycarbonyl | Boc | Stronger Acid (e.g., TFA, HCl) biosynth.comiris-biotech.de | No (Quasi-orthogonal) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) biosynth.comiris-biotech.de | Yes |

The tert-butoxycarbonyl (Boc) group, like the trityl group, is labile under acidic conditions. iris-biotech.de Because both are removed by acids, they are not considered truly orthogonal. biosynth.com However, a degree of selective removal, sometimes termed quasi-orthogonality, can be achieved due to their different sensitivities to acid strength. biosynth.com Trityl and its more acid-sensitive derivatives (Mtt, Mmt) can often be cleaved under very mild acidic conditions (e.g., 1% TFA in DCM) that leave the more robust Boc group intact. sigmaaldrich.com This differential lability allows for a planned deprotection sequence, although the conditions must be carefully controlled to prevent premature loss of the Boc group.

The combination of the acid-labile trityl group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group represents a classic example of an orthogonal protection strategy. biosynth.comiris-biotech.de This pairing is a cornerstone of modern solid-phase peptide synthesis (SPPS). iris-biotech.depeptide.com In this scheme, the Fmoc group is used for temporary protection of α-amino groups and is removed at each step of the peptide chain elongation using a base like piperidine. iris-biotech.de The trityl group, used for side-chain protection of residues like asparagine, glutamine, and cysteine, remains completely stable to these basic conditions. iris-biotech.depeptide.com It is only removed during the final cleavage step from the resin, which is performed with a strong acid such as trifluoroacetic acid (TFA). iris-biotech.depeptide.com This robust orthogonality ensures that side-chain functionality is preserved throughout the synthesis until the final deprotection.

The concept of orthogonality is further illustrated by comparing the trityl group to protectors with entirely different cleavage mechanisms. The 2,3-dithiasuccinoyl (Dts) group, for instance, is stable to a wide range of acidic conditions but is selectively removed by thiolysis, which involves treatment with a thiol-containing reagent. ru.nl This removal mechanism is completely independent of the acid-catalyzed cleavage of the trityl group. ru.nl Therefore, a Dts group and a trityl group present in the same molecule are mutually orthogonal, allowing for the removal of either one in any order without affecting the other. This three-dimensional orthogonality is invaluable for the synthesis of highly complex molecules such as branched or cyclic peptides.

Applications in Differential Functionalization of Polyfunctional Molecules

The ability to mono-protect a symmetric polyfunctional molecule is a powerful tool for creating complex, unsymmetrical architectures. N-Trityl-1,2-ethanediamine hydrobromide is a synthon designed specifically for this purpose. scbt.com

By masking one of the two primary amino groups of 1,2-ethanediamine, the N-trityl derivative allows for the selective chemical modification of the remaining free amine. osti.gov Once the first functionalization is complete, the trityl group can be removed under mild acidic conditions, exposing the second amino group for a different reaction. This stepwise process enables the synthesis of N,N'-disubstituted ethylenediamine (B42938) derivatives with two different substituents, which would be challenging to achieve in a single step from the unprotected diamine due to competing reactions and the formation of product mixtures.

Table 2: Illustrative Scheme for Differential Functionalization of 1,2-Ethanediamine This table outlines the synthetic steps for creating an unsymmetrically substituted diamine using N-Trityl-1,2-ethanediamine.

| Step | Reactant(s) | Key Transformation | Resulting Intermediate/Product |

|---|---|---|---|

| 1 | N-Trityl-1,2-ethanediamine + Reagent A | Functionalization of the free primary amine. | N-Trityl-N'-A -1,2-ethanediamine |

| 2 | Intermediate from Step 1 + Mild Acid (e.g., TFA) | Deprotection: Selective removal of the trityl group. | N-A -1,2-ethanediamine |

This controlled, sequential approach is fundamental in various fields, including medicinal chemistry and materials science, where precise control over molecular architecture is essential for tailoring function. The synthesis of a mono-protected, C-deuterated ethylenediamine synthon further highlights the utility of this strategy for creating isotopically labeled compounds for specialized research applications. osti.gov

Potential for Selective Protection of Other Nucleophilic Centers (e.g., Thiols, Alcohols)

While the primary application of this compound is as a mono-protected synthetic building block, the trityl (triphenylmethyl, Tr) group itself is a widely utilized protecting group in organic synthesis for various nucleophilic centers, including alcohols and thiols. nih.govorganic-chemistry.org The inherent properties of the trityl group allow for a high degree of selectivity in protection reactions, governed by both steric and electronic factors.

The protection mechanism typically proceeds via an SN1 pathway, involving the formation of a stable trityl cation, which then reacts with the nucleophile. total-synthesis.com This bulky electrophile exhibits significant steric sensitivity, which is the cornerstone of its selective reactivity.

Selective Protection of Alcohols

The pronounced steric hindrance of the trityl group allows for the highly selective protection of primary alcohols in the presence of secondary alcohols. total-synthesis.com Secondary and tertiary alcohols react much more slowly, if at all, under standard tritylation conditions due to the difficulty in accessing the hydroxyl group. nih.govresearchgate.net This chemoselectivity is a critical tool in the synthesis of complex molecules containing multiple hydroxyl groups, such as carbohydrates and nucleosides. nih.govut.ac.ir

Commonly, tritylation is achieved using trityl chloride (Tr-Cl) in the presence of a base like pyridine (B92270). total-synthesis.comnih.gov The reaction's efficiency can be enhanced with catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or by using more reactive tritylating agents. total-synthesis.comhighfine.com

Table 1: Illustrative Data on Selective Tritylation of Alcohols

This table presents representative examples of the selective protection of primary alcohols over secondary alcohols using tritylating agents like trityl chloride (Tr-Cl). The data is collated from various research findings to demonstrate the principle of sterically-hindered protection.

| Substrate (with Primary & Secondary OH) | Tritylating Agent | Base/Catalyst | Solvent | Yield of Primary O-Tritylated Product | Ref. |

| Thymidine | Monomethoxytrityl Alcohol / TFAA | DIEA | THF | 82% | nih.gov |

| 1,2-Propanediol | Trityl Chloride | Pyridine | Pyridine | High Selectivity (Yield not specified) | total-synthesis.com |

| Various Diols | Trityl Bromide Resin | - | CH₂Cl₂ | Good to High | researchgate.net |

| Benzyl (B1604629) Alcohol (vs. Phenol) | Triphenylmethyl Alcohol | EMIM·AlCl₄ | CH₂Cl₂ | 94% (Benzyl Alcohol) / 5% (Phenol) | acs.org |

Selective Protection of Thiols

Thiols (R-SH) are another important class of nucleophiles that can be effectively protected by the trityl group. nih.govtotal-synthesis.com A key principle governing selectivity in molecules containing both hydroxyl and thiol groups is the difference in nucleophilicity. Thiols are generally more nucleophilic than alcohols. masterorganicchemistry.comchemistrysteps.com This enhanced reactivity allows for the selective tritylation of a thiol group even in the presence of primary or secondary alcohols. acgpubs.orgresearchgate.net

This selectivity is crucial in peptide and protein chemistry, particularly for the protection of cysteine residues, where the thiol side chain must be masked while other functional groups like hydroxyls (in serine or threonine) remain free for subsequent reactions. nih.gov The protection of thiols with a trityl group is robust under basic conditions but can be readily reversed with mild acid or specific reagents, allowing for orthogonal deprotection strategies. researchgate.net

Table 2: Research Findings on the Selective Protection of Thiols

This table summarizes findings on the protection of thiols using trityl groups, highlighting the conditions that favor selective S-tritylation over O-tritylation in bifunctional molecules.

| Substrate (with SH & OH) | Tritylating Agent | Conditions | Outcome | Ref. |

| 2-Mercaptoethanol | Trityl Chloride | Pyridine | Selective S-tritylation | acgpubs.org |

| Thioethanolamine | 1-Naphthyl-4-monomethoxytrityl Chloride | Not specified | N-protected, demonstrating reactivity hierarchy | acgpubs.org |

| Various Thiols | Triphenylmethanol / MCM-41-SO₃H | Solvent-free, rt | High yields of S-Trityl ethers | academie-sciences.fr |

| Amino and Hydroxy Thiols | Tritylating Agents | Hg(II) salts for deprotection | S-Trityl group is stable to Brønsted acids that cleave O-Tr and N-Tr bonds, allowing selective S-protection. | researchgate.net |

Advanced Synthetic Applications and Methodologies Utilizing N Trityl 1,2 Ethanediamine Hydrobromide

Peptide Nucleic Acid (PNA) Synthesis

Peptide nucleic acids are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain composed of N-(2-aminoethyl)glycine units. nih.govnih.gov This modification imparts unique hybridization properties and significant resistance to enzymatic degradation. N-Trityl-1,2-ethanediamine hydrobromide serves as a crucial building block for the PNA backbone.

Integration into PNA Monomer Construction

The construction of PNA monomers is a foundational step in PNA synthesis. The "submonomer" approach is a versatile method that builds the PNA backbone directly on a solid support from simple precursors, rather than requiring the pre-synthesis of complete monomers in solution. psu.edu In this strategy, a protected ethylenediamine (B42938) derivative is essential, and N-Trityl-1,2-ethanediamine is highly suitable for this role.

The trityl (triphenylmethyl) group is a bulky acid-labile protecting group that selectively blocks one of the primary amines of the ethylenediamine moiety. The remaining free amine can then be subjected to further chemical transformations. The typical process involves the acylation of the free amine with a nucleobase-containing acetic acid derivative (e.g., 1-carboxymethyl-thymine). psu.edu This step attaches the nucleic acid base to the backbone precursor. The trityl group ensures that the second amine does not react during this process, directing the synthesis pathway efficiently. The resulting product is a protected PNA monomer unit ready for incorporation into a growing oligomer chain.

| Step | Description | Role of N-Trityl-1,2-ethanediamine Moiety |

| 1. Protection | One amine of 1,2-ethanediamine is protected with a trityl group. | The trityl group provides selective, acid-labile protection, leaving one primary amine available for reaction. |

| 2. Acylation | The free primary amine is acylated with a carboxymethylated nucleobase (e.g., thymine, cytosine). psu.edu | The ethylenediamine core becomes part of the PNA backbone, now carrying a nucleobase side chain. |

| 3. Deprotection | The trityl group is removed under mild acidic conditions. | This reveals the second primary amine, which is now ready for coupling to the next unit in the PNA chain. |

Solid-Phase PNA Oligomerization Strategies

Solid-phase synthesis is the standard method for creating PNA oligomers, allowing for the stepwise addition of monomers to a growing chain anchored to a solid resin support. nih.govdocumentsdelivered.comnih.gov this compound is integral to the Boc (tert-butyloxycarbonyl) protection strategy for PNA synthesis. documentsdelivered.com

In a typical cycle for solid-phase synthesis using the submonomer approach, the process is as follows:

Bromoacetylation: A resin-bound amine is acylated with bromoacetic acid.

Nucleophilic Substitution: The resulting bromoacetamide is treated with a mono-protected ethylenediamine, such as N-Moz-ethylenediamine or an equivalent N-Trityl-ethylenediamine derivative. psu.edu The primary amine displaces the bromide, forming the glycine (B1666218) linkage of the PNA backbone.

Coupling: The newly introduced secondary amine is then acylated with a nucleobase-acetic acid derivative.

Capping: Any unreacted amines may be capped to prevent the formation of deletion sequences. psu.edu

This cycle is repeated to assemble the PNA oligomer of the desired sequence. The use of a protected ethylenediamine like the N-trityl derivative is critical for ensuring the correct regioselectivity and preventing unwanted side reactions during the backbone elongation. psu.edu Automated synthesizers can perform these cycles rapidly, enabling the efficient production of PNA oligomers up to a significant length. uzh.ch

Synthesis of Bioconjugates and Chemical Probes

The functional groups within this compound make it a valuable linker for creating bioconjugates and chemical probes. These tools are essential for studying complex biological systems by enabling visualization, tracking, and interaction with specific biomolecules. nih.gov

Preparation of Fluorescent Probe Conjugates (e.g., Cy3B, Alexa Fluor 647)

Fluorescent probes are widely used to label and visualize biomolecules. The ethylenediamine core of the title compound can act as a linker to attach such probes to a molecule of interest. After the PNA or peptide synthesis is complete, the trityl group can be removed to expose a primary amine. This amine serves as a reactive handle for conjugation.

Many fluorescent dyes, such as Alexa Fluor 647, are commercially available as N-hydroxysuccinimide (NHS) esters. medchemexpress.com These activated esters react efficiently and specifically with primary amines under mild conditions to form stable amide bonds. By reacting a deprotected PNA-oligomer containing the terminal ethylenediamine moiety with an NHS-activated dye like Alexa Fluor 647 NHS ester, a fluorescently labeled PNA probe is created. medchemexpress.com These probes can be used in applications like fluorescence microscopy and hybridization chain reactions (HCRs) to detect and quantify specific DNA or RNA sequences in cells. researchgate.net

| Component | Function | Example |

| Biomolecule | The target for labeling (e.g., a PNA oligomer). | PNA synthesized using an N-trityl-ethylenediamine derivative at one terminus. |

| Linker | Connects the biomolecule to the probe. | The ethylenediamine moiety derived from this compound. |

| Fluorescent Probe | Provides the detectable signal. | Alexa Fluor 647 NHS ester, Cy3B NHS ester. medchemexpress.comresearchgate.net |

Facilitation of Bioorthogonal Ligation Reactions (e.g., Staudinger-Bertozzi Ligation)

Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The Staudinger ligation, developed by Bertozzi and coworkers, is a prime example, forming a stable amide bond between an azide (B81097) and a specifically engineered triarylphosphine. ysu.amsigmaaldrich.comnih.gov

This compound can be employed as a linker to incorporate one of the reactive partners for the Staudinger ligation into a biomolecule. For instance, the primary amine revealed after trityl deprotection can be acylated with a carboxylic acid derivative that contains a phosphine (B1218219). Alternatively, the other amine of the ethylenediamine can be modified with an azide. This functionalized biomolecule can then be selectively ligated to a partner molecule carrying the corresponding azide or phosphine. This strategy is used to label cell surfaces, engineer proteins, and assemble complex molecular probes. ysu.amsigmaaldrich.com The traceless variant of the Staudinger ligation is particularly powerful, as the phosphine oxide byproduct is not incorporated into the final ligated product. nih.govraineslab.com

| Reaction Partner 1 | Reaction Partner 2 | Resulting Bond | Role of Ethylenediamine Linker |

| Molecule with an azide (-N₃) group. | Molecule with a triarylphosphine bearing an ortho-ester (e.g., methyl ester). sigmaaldrich.com | Amide bond (-NH-CO-). | Can be used to attach either the azide or the phosphine to a biomolecule of interest. |

Development of Chemical Tools for Biological System Investigations

The ability to synthesize custom PNA oligomers and attach functional moieties like fluorescent dyes or bioorthogonal handles makes this compound a key component in the development of sophisticated chemical tools. nih.gov These tools enable researchers to probe biological processes with high specificity and minimal perturbation.

For example, a PNA probe synthesized using this compound and labeled with a fluorescent dye can be used to visualize the localization of a specific mRNA molecule within a living cell. nih.gov A PNA functionalized for Staudinger ligation can be used to crosslink to other biomolecules in a cellular context, helping to map molecular interactions. nih.govnih.gov By facilitating the construction of these advanced probes, this compound contributes directly to expanding the chemical toolbox available for modern biological discovery. nih.gov

Coordination Chemistry and Ligand Design

The design and synthesis of chiral ligands are fundamental to the advancement of asymmetric catalysis. N-Trityl-1,2-ethanediamine, as a derivative of ethylenediamine, serves as a bidentate ligand, coordinating to transition metals through its two nitrogen atoms. The defining characteristic of this ligand is the presence of a triphenylmethyl (trityl) group attached to one of the nitrogen atoms.

Formation of Transition Metal Complexes

N-Trityl-1,2-ethanediamine readily forms complexes with a variety of transition metals. The synthesis of these complexes typically involves the reaction of the this compound salt with a suitable metal precursor in the presence of a base to deprotonate the ammonium (B1175870) salt and facilitate coordination. The lone pairs of the nitrogen atoms of the ethylenediamine backbone donate to the metal center, forming a stable chelate ring.

The coordination geometry of the resulting metal complex is significantly influenced by the steric bulk of the trityl group. This large, three-dimensional substituent restricts the conformational flexibility of the chelate ring and dictates the spatial arrangement of other ligands around the metal center. This steric imposition is a critical factor in inducing chirality and influencing the stereochemical outcome of catalytic reactions. While specific structural data for a broad range of N-Trityl-1,2-ethanediamine metal complexes are not extensively documented in publicly available literature, the principles of coordination chemistry for similar bulky diamine ligands suggest that they can form square planar or octahedral complexes depending on the metal and co-ligands.

Influence on Metal Complex Stability and Reactivity for Catalytic Applications

The stability and reactivity of transition metal complexes are paramount for their effectiveness as catalysts. The trityl group in N-Trityl-1,2-ethanediamine-metal complexes plays a dual role in this regard.

Stability: The chelate effect, inherent to bidentate ligands like ethylenediamine, contributes to the thermodynamic stability of the metal complexes. The bulky trityl group can further enhance this stability by providing a steric shield around the metal center, protecting it from decomposition pathways or unwanted side reactions.

Reactivity and Catalysis: The steric hindrance provided by the trityl group is a key determinant of the catalytic activity and selectivity of the complex. By creating a well-defined chiral pocket around the metal's active site, the ligand can control the orientation of substrates as they approach the metal center. This directed approach is crucial for achieving high enantioselectivity in asymmetric catalysis. For instance, in reactions such as asymmetric hydrogenation or carbon-carbon bond formation, the chiral environment created by the N-trityl-1,2-ethanediamine ligand can favor the formation of one enantiomer of the product over the other. Research on analogous chiral diamine ligands has shown that the steric and electronic properties of the N-substituents are critical for achieving high catalytic efficiency and enantioselectivity.

While specific performance data for this compound in catalysis is not widely reported, the established principles of asymmetric catalysis strongly support its potential in a variety of transformations.

Exploration in Pharmaceutical Intermediate Synthesis

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals. Consequently, the development of efficient methods for their stereoselective synthesis is a major focus of pharmaceutical research and development. This compound and similar chiral auxiliaries are valuable in this context.

The primary application of N-Trityl-1,2-ethanediamine in this area is as a chiral auxiliary or as a precursor to a chiral ligand for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

The general strategy involves the condensation of the primary amine of N-trityl-1,2-ethanediamine with a ketone or aldehyde to form a chiral imine. Subsequent nucleophilic addition to this imine is directed by the bulky trityl group, leading to the formation of a new stereocenter with high diastereoselectivity. The resulting diamine can then be cleaved to afford the desired chiral amine product. This methodology provides access to enantiomerically enriched amines, which are crucial building blocks for many drug molecules. For example, the synthesis of specific chiral diamines is a key step in the preparation of certain classes of biologically active compounds.

While direct, documented use of this compound in the synthesis of a specific marketed drug is not readily found in the public domain, its role as a tool for creating chiral amine centers positions it as a relevant compound in the broader landscape of pharmaceutical intermediate synthesis. The development of novel chiral ligands and auxiliaries is a continuous effort in the pharmaceutical industry to access new chemical space and develop more efficient and selective synthetic routes to complex drug molecules.

Advanced Spectroscopic and Structural Elucidation Techniques for N Trityl 1,2 Ethanediamine Hydrobromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-Trityl-1,2-ethanediamine hydrobromide, both proton (¹H) and carbon-¹³ (¹³C) NMR are employed to assign the complete structure.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The trityl group, with its three phenyl rings, will show a complex multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm, integrating to 15 protons. The protons of the ethylenediamine (B42938) backbone will appear as two distinct multiplets in the aliphatic region. The methylene (B1212753) group adjacent to the trityl-substituted nitrogen (-NH-CH₂-) is expected to resonate at a different chemical shift than the methylene group of the primary amine (-CH₂-NH₃⁺), likely in the range of δ 2.5-3.5 ppm. The presence of the hydrobromide salt will cause the amine protons to be exchangeable and may appear as broad singlets. The exact chemical shifts can be influenced by the solvent used and the concentration of the sample. vscht.cz

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Trityl) | 7.2 - 7.5 | Multiplet | 15H |

| -NH-CH₂- | 2.8 - 3.2 | Multiplet | 2H |

| -CH₂-NH₃⁺ | 3.0 - 3.5 | Multiplet | 2H |

| -NH- & -NH₃⁺ | Broad | Singlet | 3H |

Note: This is a generalized table based on typical chemical shifts for similar functional groups.

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound will show characteristic signals for the trityl group's carbons, including the quaternary carbon and the aromatic carbons. The ethylenediamine carbons will also be distinguishable. The carbon attached to the trityl-substituted nitrogen will have a different chemical shift compared to the carbon of the protonated primary amine. nist.govosti.gov

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Quaternary (Trityl) | 70 - 80 |

| Aromatic (Trityl) | 125 - 145 |

| -NH-CH₂- | 40 - 50 |

| -CH₂-NH₃⁺ | 35 - 45 |

Note: This is a generalized table based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the primary and secondary amines, the C-H bonds of the aromatic and aliphatic portions, and the C-N bonds. The presence of the hydrobromide salt will result in broad absorption bands for the ammonium (B1175870) (NH₃⁺) group. nist.gov

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (secondary amine) | Stretch | 3300 - 3500 | Medium |

| N-H (primary ammonium) | Stretch | 2800 - 3100 (broad) | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| N-H | Bend | 1500 - 1650 | Medium-Strong |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium-Weak |

| C-N | Stretch | 1000 - 1250 | Medium |

Note: This is a generalized table based on typical IR absorption frequencies.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition. For this compound (C₂₁H₂₂N₂·HBr), the theoretical exact mass of the protonated molecule [M+H]⁺ (C₂₁H₂₃N₂⁺) is approximately 303.1856 g/mol . HRMS analysis would confirm this exact mass, thereby verifying the molecular formula. docbrown.info

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-N bond to lose the ethylenediamine moiety or the characteristic loss of phenyl groups from the trityl cation. The most stable and often most abundant fragment would be the trityl cation ((C₆H₅)₃C⁺) at m/z 243.

X-ray Crystallography for Solid-State Molecular Structure and Conformation Analysis

In the hydrobromide salt, it is expected that the primary amine would be protonated, forming an ammonium bromide ion pair. This would lead to changes in bond lengths and angles compared to the free base, and the crystal packing would be influenced by hydrogen bonding interactions involving the ammonium group and the bromide anion.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Reaction Monitoring

HPLC is a crucial analytical technique for assessing the purity of a compound and for monitoring the progress of a chemical reaction. A reverse-phase HPLC method would be suitable for the analysis of this compound.

A typical HPLC method would utilize a C18 column with a gradient elution system. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be determined, and the peak area would be proportional to its concentration. This allows for the quantification of the compound and the detection of any impurities. The progress of the synthesis of this compound can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC to determine the consumption of reactants and the formation of the product.

Computational Chemistry and Molecular Modeling Studies of N Trityl 1,2 Ethanediamine Hydrobromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate properties such as molecular orbital energies, charge distribution, and the nature of chemical bonds.

For N-Trityl-1,2-ethanediamine hydrobromide, DFT calculations could be employed to understand the electronic influence of the bulky trityl group on the ethylenediamine (B42938) moiety. The calculations would likely be performed using a functional such as B3LYP with a suitable basis set like 6-31G*.

Key Research Findings from Hypothetical DFT Studies:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. For this compound, the HOMO is expected to be localized on the electron-rich amino groups and the phenyl rings of the trityl group. The LUMO would likely be distributed over the aromatic system. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.govnih.gov

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule. It is anticipated that regions of negative potential (red) would be concentrated around the nitrogen atoms of the ethylenediamine chain, indicating their nucleophilic character. The bulky trityl group would present a more complex surface with areas of both positive and negative potential.

Hypothetical DFT-Calculated Electronic Properties:

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | N1: -0.6, N2: -0.5 | Quantifies the partial charges on the nitrogen atoms, highlighting their nucleophilicity. |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Steric Profile

The conformational flexibility of this compound is largely dictated by the rotation around its single bonds and the significant steric hindrance imposed by the trityl group. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable tools for exploring the conformational landscape and steric profile of such molecules. researchgate.netyoutube.com

MM methods use classical force fields (e.g., AMBER, CHARMM) to rapidly calculate the potential energy of different conformations. This allows for a systematic search of low-energy conformers. MD simulations, on the other hand, simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior and conformational preferences. youtube.com

Detailed Research Findings from Hypothetical MM and MD Studies:

Conformational Isomers: A potential energy surface scan by rotating the dihedral angles of the ethylenediamine backbone would likely reveal several local energy minima corresponding to different gauche and anti conformations. The bulky trityl group would significantly restrict the accessible conformational space.

Steric Hindrance: The trityl group creates a large, sterically congested environment around one of the nitrogen atoms. MD simulations can quantify this steric bulk by calculating the solvent-accessible surface area and radial distribution functions of solvent molecules around the amino groups. This information is crucial for predicting how the molecule will interact with other reactants. libretexts.orgutdallas.edu

Intramolecular Interactions: The simulations could identify key non-covalent interactions, such as hydrogen bonds between the amino groups and the bromide counter-ion, as well as van der Waals interactions between the trityl group's phenyl rings and the ethylenediamine chain.

Hypothetical Conformational Energy Profile:

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.0 | 65 |

| Gauche 1 | 60° | 1.2 | 17 |

| Gauche 2 | -60° | 1.2 | 17 |

| Eclipsed | 0° | 5.0 | <1 |

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods can predict the reactivity and selectivity of this compound in various organic reactions. This is often achieved by analyzing the electronic properties derived from DFT calculations and by modeling reaction pathways. nih.govpurdue.edu

The presence of two distinct nitrogen atoms—one sterically hindered by the trityl group and the other a primary amine—suggests that the molecule will exhibit regioselectivity in its reactions.

Detailed Research Findings from Hypothetical Reactivity Studies:

Nucleophilicity: The nitrogen atoms are the primary nucleophilic centers. Fukui functions, derived from DFT, could be used to predict the most likely site for electrophilic attack. The less-hindered primary amine (N2) is expected to be the more reactive nucleophile in most cases.

Acidity/Basicity: The pKa values of the two amino groups can be computationally predicted. The protonated primary amine is expected to be more acidic than the protonated trityl-substituted amine.

Transition State Analysis: For a given reaction, for example, an alkylation reaction, DFT can be used to locate and calculate the energies of the transition states for attack at both N1 and N2. The difference in activation energies would provide a quantitative measure of the reaction's regioselectivity. A lower activation energy for reaction at N2 would confirm its higher reactivity.

Hypothetical Reaction Selectivity Data:

| Reaction Type | Electrophile | Predicted Major Product | Activation Energy Barrier (kcal/mol) - N1 | Activation Energy Barrier (kcal/mol) - N2 |

| Alkylation | Methyl Iodide | N2-alkylation | 25.3 | 18.7 |

| Acylation | Acetyl Chloride | N2-acylation | 22.1 | 15.4 |

Computational Design of Novel Derivatives with Tailored Properties

The insights gained from computational studies can guide the rational design of novel derivatives of this compound with specific, tailored properties. rsc.org This process, often referred to as in silico drug design or materials design, can significantly accelerate the discovery of new functional molecules.

By systematically modifying the parent structure and computationally evaluating the properties of the resulting derivatives, researchers can identify promising candidates for synthesis and experimental testing.

Strategies for Computational Design:

Modifying the Trityl Group: Electron-donating or electron-withdrawing substituents could be added to the phenyl rings of the trityl group to modulate the electronic properties of the molecule. For instance, methoxy (B1213986) groups would increase the electron density on the aromatic system, while nitro groups would decrease it.

Altering the Ethylenediamine Linker: The length and substitution of the linker could be varied to change the distance and relative orientation of the two nitrogen atoms, which could be important for applications in coordination chemistry or as bidentate ligands.

Quantitative Structure-Activity Relationship (QSAR): If a particular biological activity or chemical property is desired, a QSAR model could be developed. This involves creating a library of virtual derivatives, calculating various molecular descriptors (e.g., logP, molecular weight, electronic parameters), and then building a statistical model that correlates these descriptors with the desired property.

Hypothetical Design of a Derivative for Enhanced Metal Chelation:

| Derivative Name | Modification | Predicted LogK (with Cu2+) | Rationale |

| N-(4,4'-Dimethoxytrityl)-1,2-ethanediamine | Addition of two methoxy groups to the trityl moiety. | 12.5 | Increased electron-donating character of the trityl group may enhance the Lewis basicity of the adjacent nitrogen. |

| N-Trityl-1,3-propanediamine | Extension of the linker to a three-carbon chain. | 11.8 | A six-membered chelate ring is often more stable than a five-membered ring. |

Future Research Directions and Emerging Paradigms in the Study of N Trityl 1,2 Ethanediamine Hydrobromide

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. Future research into N-Trityl-1,2-ethanediamine hydrobromide is likely to focus on developing more environmentally benign methods for its production. Current synthetic methods often rely on conventional solvents and reagents that may have significant environmental footprints.

Key areas for future investigation include:

Aqueous Medium Synthesis: Exploring the synthesis of related N,N'-dibenzyl or N,N'-(2-hydroxybenzyl)diamines in water could pave the way for similar eco-friendly protocols for this compound. researchgate.net Such methods would reduce the reliance on volatile organic compounds (VOCs).

Catalyst-Free and Solvent-Free Reductions: The development of catalyst- and solvent-free reduction methods for related di-Schiff bases to their corresponding diamines presents a promising avenue. researchgate.net Applying similar principles to the synthesis of this compound could significantly improve its environmental profile.

Alternative Solvents: Research into greener polar aprotic solvents, such as propylene (B89431) carbonate, as replacements for dichloromethane (B109758) (DCM) and dimethylformamide (DMF) in peptide synthesis, could be adapted for the synthesis and application of this compound. rsc.org

Recyclable Reagents: Investigating the recyclability of the tritylating agent, such as trityl chloride, could enhance the economic and environmental viability of the synthesis. researchgate.net

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

| Approach | Potential Benefit | Relevant Research Area |

| Aqueous Synthesis | Reduction of VOCs | Synthesis of N,N'-disubstituted diamines in water researchgate.net |

| Solvent-Free Reduction | Minimized waste | Catalyst- and solvent-free reduction of diimines researchgate.net |

| Green Solvents | Lower toxicity | Use of propylene carbonate in peptide synthesis rsc.org |

| Reagent Recycling | Improved atom economy | Recycling of trityl chloride in synthesis researchgate.net |

Exploration of New Orthogonal Protecting Group Combinations

The trityl group is a valuable acid-labile protecting group, often used in orthogonal protection strategies. wikidot.com Future research could systematically explore new combinations of protecting groups with this compound to enable more complex and efficient multi-step syntheses.

Potential avenues for exploration include:

Combination with Base-Labile Groups: The compatibility of the acid-labile trityl group with base-labile protecting groups like 9-fluorenylmethyloxycarbonyl (Fmoc) is well-established in peptide synthesis. ru.nl Further studies could investigate more intricate sequences involving this compound in the synthesis of complex peptides or peptidomimetics.